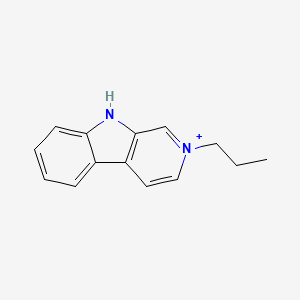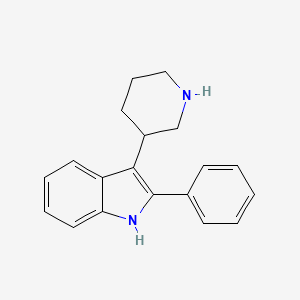![molecular formula C14H9N3S B10842127 2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline is a heterocyclic compound that combines the structural features of thiophene, imidazole, and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms and conjugated systems within its structure imparts unique chemical and physical properties, making it a valuable target for synthetic and application-oriented research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline typically involves the condensation of quinoline-5,6-diamine with thiophene-2-carbaldehyde. This reaction is known as the Weidenhagen reaction. The reaction conditions generally include the use of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired imidazoquinoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up heterocyclic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to derivatives substituted at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, sulfuric acid, and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated, sulfonated, and acylated derivatives.
科学的研究の応用
2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The compound’s ability to donate and accept electrons makes it a versatile agent in redox reactions, which is crucial for its biological activity .
類似化合物との比較
Similar Compounds
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: Shares the thiophene and quinoline moieties but has a thiazole ring instead of an imidazole ring.
2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline: Similar structure but differs in the position of the imidazole ring.
Uniqueness
2-Thiophen-2-yl-3H-imidazo[4,5-c]quinoline is unique due to its specific arrangement of the imidazole and quinoline rings, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
特性
分子式 |
C14H9N3S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC名 |
2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C14H9N3S/c1-2-5-10-9(4-1)13-11(8-15-10)16-14(17-13)12-6-3-7-18-12/h1-8H,(H,16,17) |
InChIキー |
APVZAVOHLAQECW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



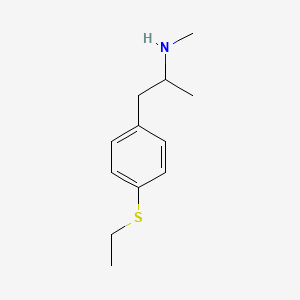


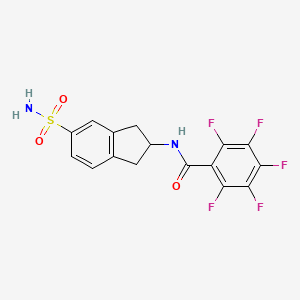
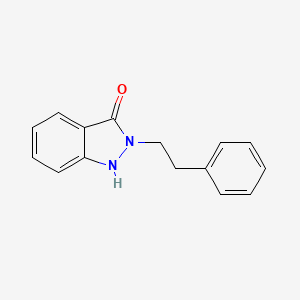

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
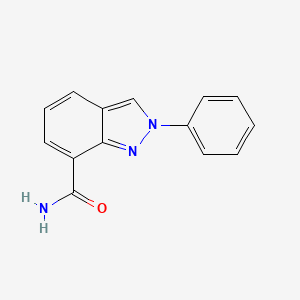
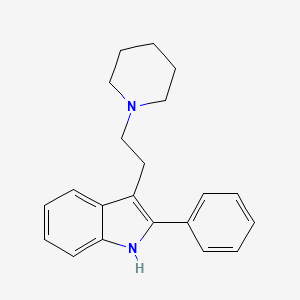
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
